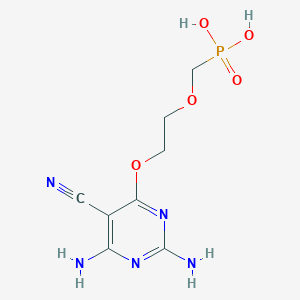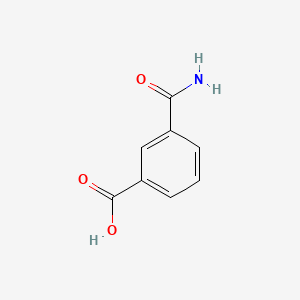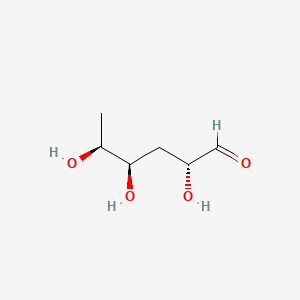
Aldehydo-ascarylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldehydo-ascarylose is an aldehyde that is the acyclic form of ascarylose. It is an ascarylose and an aldehyde.
Applications De Recherche Scientifique
Estimation and Detection Techniques
- Aldehydo-ascarylose, specifically ascarylose, has been used in the estimation of 3-deoxy sugars through the malonaldehyde–thiobarbituric acid reaction. This technique was developed during investigations on the biosynthesis of 3,6-dideoxy-hexoses, found in endotoxins of bacteria and in the eggs of certain worms (Cynkin & Ashwell, 1960).
Enzymatic Analysis and Biosensors
- Aldehydo-ascarylose has been utilized in the construction of enzyme electrodes for the amperometric determination of sugars like xylose and glucose. These electrodes are based on membrane-bound aldose dehydrogenase from certain bacteria and show good stability and reproducibility (Smolander, Livio, & Räsänen, 1992).
Structural and Mechanistic Studies in Biochemistry
- In the study of xylose reductase from yeast, a key enzyme in carbohydrate metabolism, aldehydo sugars have been used for understanding the enzymatic mechanism and catalytic activity. Mutagenesis and structural analysis of these enzymes provide insights into the function of specific amino acids in the catalytic process (Kratzer et al., 2004).
Mechanism-Based Inactivation of Enzymes
- Aldehydo-ascarylose derivatives have been synthesized and evaluated as mechanism-based inactivators of galactosidases. This research has applications in generating chemical probes for biological research and understanding the intricate processes of carbohydrate chemistry (Chakladar et al., 2014).
Aldehyde Metabolism and Toxicity
- Research on aldehyde metabolism, including compounds like aldehydo-ascarylose, reviews their sources, metabolic activation, and detoxication. Such studies are crucial for understanding the toxicological and health-related aspects of aldehydes in various diseases and aging-associated conditions (O'Brien, Siraki, & Shangari, 2005).
Antiviral Activity
- Some aldehydo sugars have been explored for their antiviral properties, leading to the development of compounds with significant activity against viruses like herpes simplex (Breuer et al., 1983).
Biosynthesis of Novel Deoxysugars
- Aldehydo-ascarylose is an important component in the study of deoxysugar biosynthesis in bacteria. Understanding the genetics and molecular basis of this biosynthesis has implications in various biological activities and potential applications in medicine and biotechnology (Liu & Thorson, 1994).
Propriétés
Nom du produit |
Aldehydo-ascarylose |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2R,4R,5S)-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
GNTQICZXQYZQNE-KVQBGUIXSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C[C@H](C=O)O)O)O |
SMILES canonique |
CC(C(CC(C=O)O)O)O |
Synonymes |
ascarylose dideoxyhexose tyvelose tyvelose, (L)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



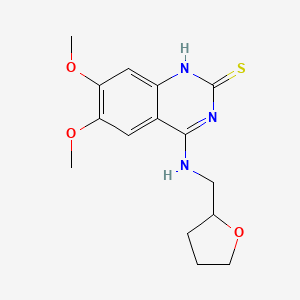
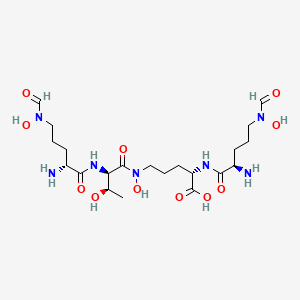
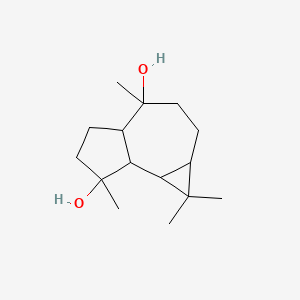
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
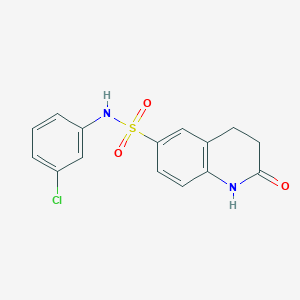
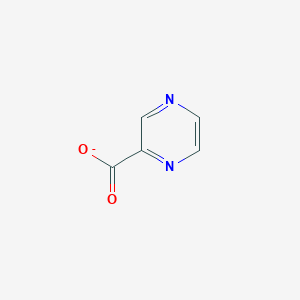
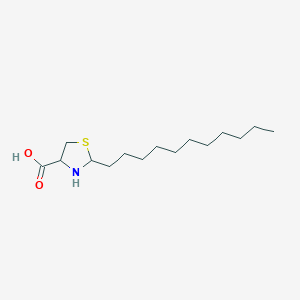
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
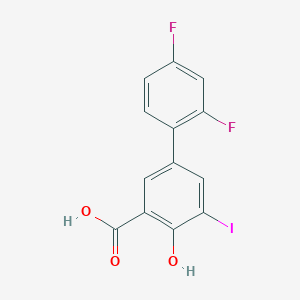
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
